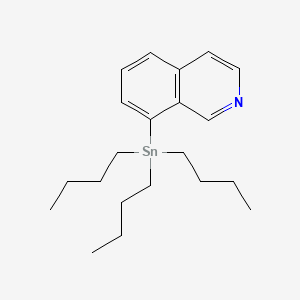

8-(Tributylstannyl)isoquinoline

Description

Properties

IUPAC Name |

tributyl(isoquinolin-8-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEAHZPAQRRALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676718 | |

| Record name | 8-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-24-3 | |

| Record name | 8-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 8-(tributylstannyl)isoquinoline

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Organostannanes in Modern Synthesis

In the landscape of contemporary organic chemistry, organostannanes represent a pivotal class of reagents, primarily esteemed for their role in palladium-catalyzed cross-coupling reactions. Among these, the Stille reaction stands out for its remarkable functional group tolerance and its capacity to construct carbon-carbon bonds with surgical precision.[1][2] These attributes have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3]

The utility of an organostannane is intrinsically linked to the nature of the organic moiety attached to the tin atom. Heterocyclic organostannanes, in particular, are invaluable building blocks, allowing for the direct introduction of heteroaromatic scaffolds into target molecules. This guide focuses on a specific and highly strategic reagent: 8-(tributylstannyl)isoquinoline. The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The placement of the tributylstannyl group at the 8-position offers a direct synthetic handle for the functionalization of a sterically hindered and electronically distinct position of the isoquinoline ring system, opening avenues for the creation of novel molecular architectures.

This document provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, designed to equip researchers with the foundational knowledge and practical insights necessary for its effective utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. This section details the known physicochemical and predicted spectroscopic data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₃NSn | [5] |

| Molecular Weight | 418.20 g/mol | [5] |

| CAS Number | 1245816-24-3 | [5] |

| Appearance | Solid | [5] |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | * δ 8.5-9.5 (m, 1H, H-1), δ 7.5-8.0 (m, 5H, H-3, H-4, H-5, H-6, H-7), δ 0.9-1.8 (m, 27H, Sn(CH₂CH₂CH₂CH₃)₃) | Theoretical |

| Predicted ¹³C NMR (CDCl₃, 101 MHz) | * δ 150-155 (C-1), δ 120-145 (Ar-C), δ 29.2 (Sn-CH₂-CH₂ -CH₂-CH₃), δ 27.4 (Sn-CH₂-CH₂-CH₂ -CH₃), δ 13.7 (Sn-CH₂-CH₂-CH₂-CH₃ ), δ 10.9 (Sn-CH₂ -CH₂-CH₂-CH₃) | Theoretical |

Note: The predicted NMR data is based on known values for isoquinoline and tributyltin compounds. Actual experimental values may vary.

Synthesis of this compound: A Proposed Route

Part 1: Synthesis of 8-Bromoisoquinoline

The synthesis of 8-bromoisoquinoline is a critical first step. Several methods have been reported, with the direct bromination of isoquinoline under acidic conditions being a common approach.

Experimental Protocol: Bromination of Isoquinoline

-

Materials: Isoquinoline, concentrated sulfuric acid, N-Bromosuccinimide (NBS), crushed ice, sodium hydroxide solution, dichloromethane.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a cooling bath, slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Add N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature remains between -26°C and -22°C.

-

Stir the reaction mixture vigorously for several hours at low temperature, gradually allowing it to warm.

-

Pour the reaction mixture onto crushed ice.

-

Carefully neutralize the solution with a cold sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-bromoisoquinoline.

-

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.

-

The low temperature is crucial to control the regioselectivity of the bromination and minimize the formation of byproducts.

-

NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

Part 2: Synthesis of this compound

The conversion of 8-bromoisoquinoline to the target organostannane is proposed to proceed via a lithium-halogen exchange, followed by quenching with an electrophilic tin species.

Proposed Experimental Protocol:

-

Materials: 8-Bromoisoquinoline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) in hexanes, tributyltin chloride (Bu₃SnCl).

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 8-bromoisoquinoline in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or t-butyllithium dropwise via syringe, maintaining the temperature at -78°C. The reaction progress can be monitored by TLC.

-

After the lithium-halogen exchange is complete (typically within 1-2 hours), add tributyltin chloride dropwise at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous and inert conditions are absolutely essential due to the high reactivity of the organolithium intermediates.

-

The low temperature of -78°C is necessary to ensure the stability of the 8-lithioisoquinoline intermediate and prevent side reactions.

-

n-Butyllithium or t-butyllithium are strong bases and effective reagents for lithium-halogen exchange on aryl bromides.

-

Tributyltin chloride is a readily available and effective electrophile for trapping the organolithium species.

Caption: Proposed two-step synthesis of this compound.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] This reaction allows for the formation of a new carbon-carbon bond at the 8-position of the isoquinoline ring with a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates.

General Stille Coupling Protocol:

-

Materials: this compound, organic halide or triflate, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃), ligand (if necessary, e.g., PPh₃, AsPh₃), solvent (e.g., toluene, DMF, dioxane), and additives (optional, e.g., LiCl, CuI).

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add the this compound, the organic electrophile, the palladium catalyst, and any ligands or additives.

-

Add the degassed solvent and heat the reaction mixture to the desired temperature (typically between 80-120°C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent.

-

Workup typically involves filtration to remove the catalyst and washing with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Purify the product by column chromatography.

-

Mechanistic Rationale:

The catalytic cycle of the Stille reaction is well-established and proceeds through a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

Organotin compounds are known for their toxicity and should be handled with appropriate precautions in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Toxicity: Tributyltin compounds are toxic if swallowed or absorbed through the skin and can cause severe eye irritation.[6] They are also suspected of causing reproductive and developmental harm.

-

Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate that provides a direct route to the functionalization of the 8-position of the isoquinoline nucleus. While a detailed, peer-reviewed synthesis and full characterization are not yet prominent in the literature, its preparation via a logical two-step sequence from isoquinoline is highly feasible. Its primary application in Stille cross-coupling reactions opens the door to a wide array of novel 8-substituted isoquinoline derivatives for applications in medicinal chemistry and materials science. Researchers employing this reagent should proceed with a strong understanding of the underlying principles of organometallic chemistry and adhere to strict safety protocols.

References

-

Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

-

Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Vapourtec. (n.d.). Lithiation. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, October 29). Stille reaction. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 16, 2026, from [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

S. P. H. Mee, V. Lee, J. E. Baldwin, Angew. Chem. Int. Ed., 2004 , 43, 1132-1136. [Link]

-

J.-H. Li, Y. Liang, D.-P. Wang, W.-J. Liu, Y.-X. Xie, D.-L. Yin, J. Org. Chem., 2005 , 70, 2832-2834. [Link]

-

H. Huang, H. Jiang, K. Chen, H. Liu, J. Org. Chem., 2009 , 74, 5599-5602. [Link]

-

G. A. Grasa, S. P. Nolan, Org. Lett., 2001 , 3, 119-122. [Link]

-

T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016. [Link]

Sources

- 1. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline.pptx [slideshare.net]

- 5. Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(tributylstannyl)isoquinoline: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organostannanes in Complex Molecule Synthesis

Organotin compounds, or organostannanes, have emerged as powerful and versatile reagents in modern organic synthesis. Their utility primarily lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. These air- and moisture-stable compounds offer a broad functional group tolerance, enabling the formation of carbon-carbon bonds under mild conditions. This has made them invaluable tools in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry. Among the diverse array of organostannanes, heteroaromatic derivatives play a crucial role in the synthesis of pharmacologically relevant scaffolds. This guide focuses on a specific and highly useful building block: 8-(tributylstannyl)isoquinoline.

The isoquinoline motif is a prominent structural feature in a vast number of natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The ability to functionalize the isoquinoline core at specific positions is therefore of paramount importance in drug discovery and development. This compound serves as a key intermediate, allowing for the introduction of the isoquinoline moiety at the C8-position through Stille cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important reagent, tailored for researchers and scientists in the field.

Chemical Structure and Properties of this compound

This compound is an organometallic compound characterized by a tributyltin group attached to the 8th position of an isoquinoline ring.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₃NSn | [2] |

| Molecular Weight | 418.20 g/mol | [2] |

| CAS Number | 1245816-24-3 | [2] |

| Appearance | Solid | [2] |

| InChI | 1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;31-3-4-2;/h1-3,5-7H;31,3-4H2,2H3; | [2] |

| SMILES | CCCC(CCCC)c1cccc2ccncc12 | [2] |

Spectral Data for Characterization:

-

¹H NMR: The spectrum would show characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.0-9.5 ppm). The tributyl groups would exhibit multiplets in the upfield region (δ 0.8-1.6 ppm), corresponding to the methyl, methylene, and alpha-methylene protons.

-

¹³C NMR: The carbon signals for the isoquinoline ring would appear in the downfield region (δ 120-160 ppm). The carbons of the butyl chains would resonate in the upfield region (δ 10-30 ppm).

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts, along with characteristic fragmentation patterns for the loss of butyl groups and the isoquinoline moiety.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Stille coupling reaction between 8-bromoisoquinoline and hexabutylditin. This protocol provides a reliable and scalable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Bromoisoquinoline

-

Hexabutylditin [(Bu₃Sn)₂]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 8-bromoisoquinoline (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add hexabutylditin (1.2 equivalents) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. This is a crucial step as the fluoride ions form insoluble tributyltin fluoride, which can be removed by filtration.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, carrying out the reaction under an inert atmosphere is critical for achieving high yields.

-

Anhydrous Solvent: While Stille couplings can sometimes tolerate small amounts of water, using an anhydrous solvent minimizes potential side reactions and ensures the stability of the catalyst and reagents.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille reactions, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3][4]

-

Potassium Fluoride Wash: The removal of tin byproducts is often a challenge in Stille couplings. The use of a KF wash is a standard and effective method for precipitating the tin residues, simplifying the purification process.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Stille reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the isoquinoline ring at the C8-position and a variety of organic electrophiles.

General Reaction Scheme:

Where R-X can be an aryl, heteroaryl, vinyl, or acyl halide or triflate.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane, this compound, then undergoes transmetalation with the Pd(II) complex, transferring the isoquinoline group to the palladium center and forming a new Pd(II) intermediate.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.[2]

-

Toxicity: Tributyltin compounds are known to be toxic and can be absorbed through the skin. They can also be harmful if inhaled or ingested.

-

Handling: Always handle organotin compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Waste Disposal: Dispose of all organotin waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its ability to participate in Stille cross-coupling reactions provides a reliable method for the introduction of the isoquinoline scaffold into a wide range of molecules. This in-depth guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthetic protocol, and a discussion of its primary application. By understanding the principles and techniques outlined here, researchers, scientists, and drug development professionals can effectively utilize this important reagent in their synthetic endeavors to create novel and complex molecules with potential biological significance.

References

-

Sci-Hub. 1H and 13C NMR spectra of fifteen substituted isoquinolines. [Link]

-

J&K Scientific LLC. Stille Cross-Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Reactions. The Stille Reaction. [Link]

-

PubChem. Isoquinoline. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

- Google Patents.

-

Beilstein Journals. BJOC - Search Results. [Link]

-

National Center for Biotechnology Information. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. [Link]

-

National Institute of Standards and Technology. Isoquinoline. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). [Link]

-

Ataman Kimya. ISOQUINOLINE. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

-

National Center for Biotechnology Information. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

-

ResearchGate. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

Sources

An In-depth Technical Guide to 8-(tributylstannyl)isoquinoline for Advanced Research and Development

This guide provides a comprehensive technical overview of 8-(tributylstannyl)isoquinoline (CAS Number: 1245816-24-3), a pivotal organometallic reagent for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile compound.

Introduction: The Strategic Importance of the Isoquinoline Scaffold and Organostannane Reagents

The isoquinoline moiety is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities. Its presence in numerous alkaloids, such as morphine and berberine, underscores its importance in medicinal chemistry. Consequently, the development of synthetic methodologies to functionalize the isoquinoline core is of paramount interest in the pursuit of novel therapeutic agents.

This compound emerges as a key building block in this context. As an organostannane, it is primarily utilized in the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] The tributylstannyl group at the 8-position of the isoquinoline ring provides a stable, yet reactive handle for the introduction of a wide range of organic substituents under palladium catalysis. This guide will delve into the synthesis, properties, and applications of this valuable reagent, offering insights into its practical use in organic synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is crucial before handling any chemical compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1245816-24-3 | [2] |

| Molecular Formula | C₂₁H₃₃NSn | [2] |

| Molecular Weight | 418.20 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | CCCC(CCCC)c1cccc2ccncc12 | [2] |

| InChI Key | CEEAHZPAQRRALJ-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Classifications: [2]

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Reproductive Toxicity (Category 1B)

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1)

-

Hazardous to the Aquatic Environment, Acute (Category 1)

-

Hazardous to the Aquatic Environment, Chronic (Category 1)

Precautionary Statements: [2]

-

P202: Do not handle until all safety precautions have been read and understood.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound is typically achieved through the stannylation of a suitable 8-haloisoquinoline precursor, most commonly 8-bromoisoquinoline. The general strategy involves a lithium-halogen exchange followed by quenching with a trialkyltin electrophile.

Synthesis of the Precursor: 8-Bromoisoquinoline

The synthesis of 8-bromoisoquinoline can be approached through several methods. A common route involves the direct bromination of isoquinoline. However, controlling the regioselectivity can be challenging. A more reliable method involves a multi-step sequence starting from isoquinoline, proceeding through nitration and subsequent Sandmeyer reaction.[3]

A one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline has been reported, which can be adapted to produce other brominated isomers with careful temperature control to suppress the formation of undesired byproducts.[4]

Illustrative Protocol for the Synthesis of 8-Bromoisoquinoline (Conceptual):

While a specific literature procedure for the direct synthesis of 8-bromoisoquinoline was not found, a plausible route involves the diazotization of 8-aminoisoquinoline followed by a Sandmeyer-type reaction with a bromide source.[3]

Step-by-step methodology:

-

Diazotization of 8-aminoisoquinoline: 8-aminoisoquinoline is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide in HBr. The mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with bromide.

-

Workup and Purification: The reaction mixture is cooled, basified, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield 8-bromoisoquinoline.

Stannylation of 8-Bromoisoquinoline

The conversion of 8-bromoisoquinoline to this compound is typically achieved via a lithium-halogen exchange followed by trapping with tributyltin chloride.

Detailed Experimental Protocol (Conceptual):

This protocol is based on general procedures for the stannylation of aryl halides and should be optimized for this specific substrate.

Materials:

-

8-Bromoisoquinoline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 8-bromoisoquinoline (1.0 eq) and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Tributyltin chloride (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents under an inert atmosphere is critical to prevent quenching of the reagents and ensure high yields.

-

Low Temperature (-78 °C): The lithium-halogen exchange is a very fast reaction. Performing it at low temperatures helps to control the reaction and minimize side reactions, such as the formation of homo-coupled byproducts.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench any remaining organolithium species and hydrolyze the tin-lithium intermediates.

Diagram of the Synthetic Workflow:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Explanation of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate, to form a Pd(II) intermediate. [5]2. Transmetalation: The organostannane reagent (in this case, this compound, where R² is the 8-isoquinolyl group) transfers its organic group to the palladium center, displacing the halide or triflate. This is often the rate-determining step. [5]3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. [5]

Experimental Protocol for a Typical Stille Coupling Reaction

General Procedure:

This is a generalized protocol and specific conditions (catalyst, ligand, solvent, temperature) may need to be optimized for different substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl or vinyl halide/triflate (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

-

Optional additives (e.g., LiCl, CuI)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aryl/vinyl halide, this compound, palladium catalyst, and any ligand or additives.

-

Add the anhydrous, degassed solvent via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

Workup often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts as insoluble fluorides.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Rationale for Additives:

-

Lithium Chloride (LiCl): LiCl is often added to accelerate the transmetalation step, particularly with less reactive organostannanes. It is believed to facilitate the cleavage of the carbon-tin bond. [6]* Copper(I) Iodide (CuI): CuI can act as a co-catalyst, especially in couplings involving vinylstannanes, and can promote the reaction at lower temperatures. [7]

Characterization and Spectroscopic Data

Accurate characterization of this compound is essential for confirming its identity and purity. While specific, published spectroscopic data for this exact compound is scarce, the expected signals in NMR and MS can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Region (δ 7.0-9.5 ppm): The protons on the isoquinoline ring will appear in this region. The proton at the 1-position is expected to be the most downfield. The protons adjacent to the tributylstannyl group at the 8-position will also show characteristic shifts and coupling patterns.

-

Aliphatic Region (δ 0.8-1.6 ppm): The protons of the three butyl groups on the tin atom will give rise to complex multiplets in this region, integrating to 27 protons.

¹³C NMR:

-

Aromatic Region (δ 120-160 ppm): The nine carbon atoms of the isoquinoline ring will be observed in this region. The carbon directly attached to the tin atom (C8) will show a characteristic chemical shift and may exhibit coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

Aliphatic Region (δ 10-30 ppm): The carbons of the butyl groups will appear in this upfield region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for the tin atom, which has several naturally occurring isotopes. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for the synthesis of functionalized isoquinoline derivatives. Its primary application in the Stille cross-coupling reaction provides a reliable method for the construction of carbon-carbon bonds at the 8-position of the isoquinoline nucleus. This capability is of significant interest to medicinal chemists and materials scientists for the development of novel compounds with tailored properties.

While the synthesis and application of this reagent are based on well-established organometallic principles, further research into optimizing its synthesis and exploring its reactivity with a broader range of coupling partners will undoubtedly expand its utility. As the demand for complex molecular architectures continues to grow, reagents like this compound will remain indispensable tools in the arsenal of the synthetic chemist.

References

-

Wikipedia. Stille reaction. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Google Patents.

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

chemeurope.com. Stille reaction. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

-

National Center for Biotechnology Information. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. [Link]

Sources

Spectroscopic Signature of 8-(tributylstannyl)isoquinoline: A Comprehensive Technical Guide

Introduction

In the landscape of modern synthetic chemistry, organotin compounds, particularly tributylstannyl derivatives, serve as pivotal intermediates in a multitude of cross-coupling reactions, such as the Stille coupling. Their utility in forging new carbon-carbon bonds has cemented their place in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. 8-(tributylstannyl)isoquinoline is a key building block, combining the versatile reactivity of the organostannane with the privileged isoquinoline scaffold, a core structure in numerous biologically active compounds.

A precise and unambiguous structural characterization of this compound is paramount to ensure its purity and to understand its reactivity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who utilize or synthesize this and similar organometallic reagents. The presented data is a predictive model based on foundational spectroscopic principles and empirical data from related structural motifs.

Molecular Structure and Spectroscopic Rationale

The structure of this compound features a tributyltin group appended to the C8 position of the isoquinoline ring. This substitution pattern significantly influences the electronic environment of the isoquinoline core and introduces characteristic signals from the butyl chains. Our analysis of the spectroscopic data will deconstruct the molecule into these two key components: the aromatic isoquinoline framework and the aliphatic tributylstannyl moiety.

// Define nodes for the isoquinoline ring N1 [pos="0,0!", label="N"]; C1 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,-0.7!", label="C"]; C4 [pos="0,-1.4!", label="C"]; C4a [pos="-1.2,-0.7!", label="C"]; C5 [pos="-2.4,-1.4!", label="C"]; C6 [pos="-3.6,-0.7!", label="C"]; C7 [pos="-3.6,0.7!", label="C"]; C8 [pos="-2.4,1.4!", label="C"]; C8a [pos="-1.2,0.7!", label="C"];

// Define nodes for the hydrogens on the isoquinoline ring H1 [pos="2.0,1.2!", label="H"]; H3 [pos="2.0,-1.2!", label="H"]; H4 [pos="0,-2.4!", label="H"]; H5 [pos="-2.4,-2.4!", label="H"]; H6 [pos="-4.6,-1.2!", label="H"]; H7 [pos="-4.6,1.2!", label="H"];

// Define node for the tin atom Sn [pos="-2.4,3.0!", label="Sn", fontcolor="#EA4335"];

// Define nodes for the butyl groups C1_Bu1 [pos="-1.2,4.0!", label="CH₂"]; C2_Bu1 [pos="-1.2,5.2!", label="CH₂"]; C3_Bu1 [pos="-0.0,5.8!", label="CH₂"]; C4_Bu1 [pos="-0.0,7.0!", label="CH₃"];

C1_Bu2 [pos="-3.6,4.0!", label="CH₂"]; C2_Bu2 [pos="-3.6,5.2!", label="CH₂"]; C3_Bu2 [pos="-4.8,5.8!", label="CH₂"]; C4_Bu2 [pos="-4.8,7.0!", label="CH₃"];

C1_Bu3 [pos="-2.4,4.5!", label="CH₂"]; C2_Bu3 [pos="-1.2,5.5!", label="CH₂"]; C3_Bu3 [pos="-1.2,6.7!", label="CH₂"]; C4_Bu3 [pos="-0.0,7.3!", label="CH₃"];

// Draw bonds for the isoquinoline ring N1 -- C1; C1 -- C8a; C8a -- N1; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- N1;

// Draw bonds for the hydrogens C1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7;

// Draw bond to the tin atom C8 -- Sn;

// Draw bonds for the butyl groups Sn -- C1_Bu1; C1_Bu1 -- C2_Bu1; C2_Bu1 -- C3_Bu1; C3_Bu1 -- C4_Bu1;

Sn -- C1_Bu2; C1_Bu2 -- C2_Bu2; C2_Bu2 -- C3_Bu2; C3_Bu2 -- C4_Bu2;

Sn -- C1_Bu3 [style=invis]; Sn -- C1_Bu3 [label="", pos="-2.4, 4.5!"]; C1_Bu3 -- C2_Bu3; C2_Bu3 -- C3_Bu3; C3_Bu3 -- C4_Bu3;

}

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the isoquinoline ring and the aliphatic protons of the three butyl groups. The chemical shifts of the isoquinoline protons are influenced by the electron-donating nature of the tributylstannyl group and anisotropic effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 9.25 | s | - | 1H |

| H-3 | 8.55 | d | 5.8 | 1H |

| H-4 | 7.65 | d | 5.8 | 1H |

| H-5 | 7.80 | d | 8.2 | 1H |

| H-6 | 7.50 | t | 7.6 | 1H |

| H-7 | 7.95 | d | 7.0 | 1H |

| Sn-CH₂ (α) | 1.25 | t | 7.5 | 6H |

| Sn-CH₂-CH₂ (β) | 1.55 | sextet | 7.5 | 6H |

| Sn-(CH₂)₂-CH₂ (γ) | 1.35 | sextet | 7.3 | 6H |

| Sn-(CH₂)₃-CH₃ (δ) | 0.90 | t | 7.3 | 9H |

Interpretation of ¹H NMR Spectrum: The aromatic region (7.50-9.25 ppm) will display signals corresponding to the six protons of the isoquinoline nucleus. The H-1 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons on the benzene portion of the ring system (H-5, H-6, and H-7) will exhibit chemical shifts influenced by the ortho-stannyl group. The aliphatic region (0.90-1.55 ppm) is characterized by four sets of signals for the tributyl groups. The α-methylene protons, directly attached to the tin atom, will appear as a triplet around 1.25 ppm. The β and γ methylene protons will present as overlapping sextets, while the terminal methyl protons will give a characteristic triplet at approximately 0.90 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, showing signals for all 21 carbon atoms in the molecule. The chemical shifts of the isoquinoline carbons are diagnostic, with the carbon atom directly bonded to the tin (C-8) being significantly influenced.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152.5 |

| C-3 | 143.0 |

| C-4 | 120.5 |

| C-4a | 136.0 |

| C-5 | 130.0 |

| C-6 | 127.5 |

| C-7 | 135.0 |

| C-8 | 145.0 |

| C-8a | 128.5 |

| Sn-C H₂ (α) | 10.5 |

| Sn-CH₂-C H₂ (β) | 29.0 |

| Sn-(CH₂)₂-C H₂ (γ) | 27.5 |

| Sn-(CH₂)₃-C H₃ (δ) | 13.7 |

Interpretation of ¹³C NMR Spectrum: The nine distinct signals for the isoquinoline core are expected in the aromatic region (120-153 ppm). The C-8 carbon, directly attached to the tin atom, is anticipated to show a characteristic chemical shift around 145.0 ppm. The carbons of the tributyl group will appear in the aliphatic region (10-30 ppm), with the α-carbon being the most upfield due to the direct attachment to the electropositive tin atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the aromatic C-H and C=C bonds of the isoquinoline ring and the aliphatic C-H bonds of the butyl groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3000 | Aromatic C-H Stretch | Medium |

| 2955-2850 | Aliphatic C-H Stretch | Strong |

| 1620-1580 | Aromatic C=C Stretch | Medium-Strong |

| 1500-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1465 | CH₂ Bend | Medium |

| 1375 | CH₃ Bend | Medium |

| 830-750 | Aromatic C-H Bend (out-of-plane) | Strong |

Interpretation of IR Spectrum: The presence of the isoquinoline ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1450-1620 cm⁻¹ region.[1] The strong absorptions in the 2850-2955 cm⁻¹ range are indicative of the C-H stretching of the numerous aliphatic C-H bonds in the tributyl groups. The out-of-plane C-H bending vibrations in the 750-830 cm⁻¹ region can provide information about the substitution pattern on the benzene ring of the isoquinoline.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a complex fragmentation pattern, providing valuable information for structural confirmation. The isotopic distribution of tin (Sn) will be a key diagnostic feature in the mass spectrum.

| m/z | Predicted Fragment Ion | Interpretation |

| 419 | [C₂₁H₃₃NSn]⁺ | Molecular Ion (M⁺) |

| 362 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 305 | [M - 2(C₄H₉)]⁺ | Loss of two butyl radicals |

| 248 | [M - 3(C₄H₉)]⁺ | Loss of three butyl radicals |

| 128 | [C₉H₆N]⁺ | Isoquinolinyl cation |

Interpretation of Mass Spectrum: The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (418.20 g/mol for the most abundant isotopes), with a characteristic isotopic pattern due to the multiple isotopes of tin.[2] A prominent fragmentation pathway for organotin compounds is the sequential loss of the alkyl groups.[3] Therefore, significant peaks are predicted at m/z 362, 305, and 248, corresponding to the loss of one, two, and three butyl radicals, respectively. A base peak at m/z 128, corresponding to the stable isoquinolinyl cation, is also anticipated.

M [label="[C₂₁H₃₃NSn]⁺˙\nm/z = 419", fillcolor="#FBBC05"]; F1 [label="[C₁₇H₂₄NSn]⁺\nm/z = 362"]; F2 [label="[C₁₃H₁₅NSn]⁺\nm/z = 305"]; F3 [label="[C₉H₆NSn]⁺\nm/z = 248"]; F4 [label="[C₉H₆N]⁺\nm/z = 128", fillcolor="#34A853"];

M -> F1 [label="- C₄H₉˙"]; F1 -> F2 [label="- C₄H₉˙"]; F2 -> F3 [label="- C₄H₉˙"]; F3 -> F4 [label="- Sn"]; }

Caption: Plausible fragmentation pathway for this compound in EI-MS.Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) should be used to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).[4]

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-resolution spectra.[5] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be acquired and subtracted from the sample spectrum.[6]

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.[7]

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range that encompasses the molecular ion and expected fragments (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural verification and quality assessment of this compound. The predicted data, rooted in established spectroscopic principles, offers a reliable reference for researchers working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in synthetic and medicinal chemistry.

References

-

ResearchGate. Proposed mass fragmentation pattern of organotin (IV) complexes. Available at: [Link]

-

PubChem. Isoquinoline | C9H7N | CID 8405. National Institutes of Health. Available at: [Link]

-

Optica Publishing Group. Infrared and Electronic Absorption Spectra of Isoquinoline. Available at: [Link]

-

Spectroscopy Letters. Infrared spectral studies of quinoline-n-oxides. Available at: [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. National Institute of Standards and Technology. Available at: [Link]

-

PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. Available at: [Link]

-

ResearchGate. Proposed mass fragmentation pattern for compound (6). Available at: [Link]

-

ResearchGate. Mass spectrum of isoquinoline. Available at: [Link]

-

NIST WebBook. Isoquinoline. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. Isoquinoline. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available at: [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Available at: [Link]

-

Canadian Science Publishing. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Available at: [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Available at: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Chemistry LibreTexts. Electron Ionization. Available at: [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

-

SlideShare. ELECTRON IONIZATION IN MASS SPECTROSCOPY. Available at: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Nature Protocols. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Scribd. 1H-NMR Organic Structure Guide. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. Available at: [Link]

-

Dalton Transactions. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Royal Society of Chemistry. Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

PMC. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. National Institutes of Health. Available at: [Link]

-

Wiley-VCH. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

stability and storage conditions for 8-(tributylstannyl)isoquinoline

An In-depth Technical Guide to the Stability and Storage of 8-(tributylstannyl)isoquinoline

Introduction

This compound is a valuable organometallic reagent, primarily utilized in synthetic chemistry as a precursor for introducing the isoquinoline moiety via cross-coupling reactions, such as the Stille coupling. The utility of this, and indeed all organostannane reagents, is intrinsically linked to its chemical integrity. The tin-carbon bond is susceptible to various degradation pathways, making stringent storage and handling protocols essential for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Section 1: Physicochemical and Toxicological Profile

Understanding the fundamental properties of this compound is the first step in developing appropriate handling strategies.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₃NSn | |

| Molecular Weight | 418.20 g/mol | |

| Appearance | Solid | |

| CAS Number | 1245816-24-3 | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |

The toxicological profile is dominated by the tributyltin (TBT) moiety. TBT compounds are known for their high toxicity, acting as endocrine disruptors and immunotoxins.[1][2] Acute oral toxicity is high, and the compound is hazardous to aquatic life with long-lasting effects. Therefore, all handling must be performed with appropriate personal protective equipment (PPE) in a controlled environment.

Section 2: Core Stability Challenges: Environmental Factors

The stability of this compound is contingent on mitigating its exposure to several key environmental factors. Organometallic compounds, in general, can be highly reactive toward oxygen and water.[3]

-

Atmospheric Oxygen: The primary degradation pathway for many organostannanes is oxidative cleavage of the carbon-tin bond. This reactivity is a significant concern for this compound, necessitating its handling under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of oxo- and hydroxo-bridged impurities.[3][4]

-

Moisture (Hydrolysis): While the tributyltin group is less susceptible to hydrolysis than many other organometallics, cleavage of the Sn-C bond can occur, particularly under non-neutral pH conditions.[5][6] The presence of moisture can also facilitate other decomposition reactions.[7] Therefore, the use of dry solvents and glassware, along with storage in a dry environment, is critical.

-

Light (Photodegradation): Organotin compounds can undergo photodegradation.[5] UV irradiation can promote the homolytic cleavage of the tin-carbon bond, generating radical species that lead to a cascade of decomposition products.[6] Studies on PVC films have shown that organotin compounds can act as photostabilizers by scavenging radicals, which underscores their inherent reactivity to light.[8][9] Storage in amber or opaque containers is mandatory to prevent this degradation pathway.

-

Temperature: Elevated temperatures should be avoided as they can accelerate the rate of all degradation pathways.[10] While some organotins are stable at room temperature when properly stored, long-term storage at reduced temperatures (-20°C) is recommended to maximize shelf life, as demonstrated in stability studies of TBT in environmental samples.[11]

Section 3: Primary Degradation Pathways

The degradation of this compound proceeds primarily through the stepwise cleavage of the tin-carbon bonds of the butyl groups, a process known as debutylation.

-

Oxidative/Hydrolytic Debutylation: This is the most significant pathway under ambient conditions. Exposure to air and moisture leads to the sequential loss of butyl groups, converting the parent compound into highly polar and less synthetically useful dibutyltin (DBT) and monobutyltin (MBT) derivatives.[6][12]

-

Photodegradation: UV light can initiate and accelerate the debutylation process through radical mechanisms.[5][6]

The isoquinoline ring itself is relatively stable but can undergo oxidation over time, often indicated by a yellowing of the compound.[13]

Caption: Proposed primary degradation pathway for this compound.

Section 4: Recommended Storage and Handling Protocols

A self-validating system of protocols ensures that the reagent's integrity is maintained from receipt to use.

Experimental Protocol: Reagent Handling and Storage

-

Receiving and Initial Inspection:

-

Upon receipt, inspect the container seal for any breaches.

-

The compound should be a solid. Note the initial color; significant deviation from off-white or light yellow may indicate degradation.

-

Immediately transfer the manufacturer's container into a secondary container (e.g., a desiccator or a sealed bag with desiccant) flushed with an inert gas.

-

-

Short-Term Storage (Active Use):

-

Store the primary container inside a desiccator cabinet that is regularly purged with nitrogen or argon.

-

The desiccator should be located in a cool, dark place, away from direct sunlight or sources of heat. Ambient room temperature is acceptable for short periods (1-2 weeks), but refrigeration is preferred.[10]

-

All aliquoting and weighing must be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[3]

-

-

Long-Term Storage (Archival):

-

For storage exceeding one month, the compound should be stored at low temperature. A freezer set to -20°C is ideal.[11]

-

Seal the primary container with paraffin film to provide an extra barrier against moisture and air ingress.

-

Place the sealed container inside a secondary, opaque container that has been flushed with argon or nitrogen.

-

Crucial: Before removing from the freezer for use, allow the container to warm to room temperature completely while still inside the secondary container or a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Sources

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. afirm-group.com [afirm-group.com]

- 3. molan.wdfiles.com [molan.wdfiles.com]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 5. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 6. www2.mst.dk [www2.mst.dk]

- 7. Ambient Moisture Accelerates Hydroamination Reactions of Vinylarenes with Alkali-Metal Amides under Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 11. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 12. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uop.edu.pk [uop.edu.pk]

safety and handling precautions for 8-(tributylstannyl)isoquinoline

An In-depth Technical Guide to the Safe Handling of 8-(tributylstannyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm of Proactive Safety

In the landscape of modern synthetic chemistry, the utility of organostannanes, particularly in cross-coupling reactions, is undeniable. Compounds like this compound are powerful intermediates, enabling the construction of complex molecular architectures. However, their utility is intrinsically linked to a high degree of toxicity. This guide moves beyond a mere recitation of safety protocols. It is designed to instill a deep, mechanistic understanding of the risks associated with this compound and to provide a self-validating framework for its safe manipulation. As scientists, our primary responsibility is to ourselves and our colleagues. This is achieved not through fear, but through knowledge, preparation, and an unwavering commitment to rigorous safety culture.

Section 1: Hazard Identification and Toxicological Profile

This compound is a synthetic intermediate that marries the heterocyclic isoquinoline scaffold with a covalently bound tributyltin moiety. While the isoquinoline group has its own toxicological profile, the predominant hazard stems from the organotin component.[1][2][3] The toxicity of organotin compounds is primarily dictated by the number and nature of the organic groups attached to the tin atom.[4] Trialkyltin compounds, including the tributyltin (TBT) derivatives, are among the most toxic.[4][5]

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear picture of the compound's multifaceted dangers.

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Reproductive Toxicity | H360FD | May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |

| Source: Sigma-Aldrich Safety Data Sheet[6] |

1.2 The Causality of Tributyltin Toxicity

The lipophilic nature of the three butyl chains allows tributyltin compounds to readily penetrate biological membranes, leading to widespread systemic effects.[7][8] The primary mechanisms of toxicity include:

-

Immunotoxicity: TBT compounds are potent immunotoxins, particularly targeting the thymus gland, which is crucial for T-cell development.[9] This can lead to immunosuppression.

-

Neurotoxicity: While less potent neurotoxins than trimethyltin or triethyltin compounds, tributyltins can still adversely affect the central nervous system.[4][9][10] Symptoms of occupational exposure have included dizziness and flu-like symptoms.[7][8][11]

-

Dermal and Mucous Membrane Irritation: TBT compounds are severe irritants to the skin, eyes, and respiratory tract.[5][7][8] Skin contact can rapidly lead to chemical burns, particularly at high concentrations.[7][8][11]

-

Endocrine Disruption: TBT is a known endocrine disruptor, most famously causing imposex (the development of male characteristics in female marine snails) even at extremely low concentrations.[7][8][12] Its potential for reproductive harm in mammals is a primary concern, reflected in its H360FD classification.[13][14]

Section 2: Risk Mitigation and Control Hierarchy

A multi-layered approach is essential to mitigate the risks associated with this compound. The hierarchy of controls, from most to least effective, must be applied.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood.[15][16] This is non-negotiable. The ventilation system is designed to remove toxic vapors and prevent their accumulation in the laboratory environment.[17]

-

Glovebox: For larger quantities or procedures with a higher risk of aerosolization, a glovebox provides an even higher level of containment.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to resist organotin penetration.

-

Hand Protection: Double gloving is mandatory. Use a pair of nitrile gloves as the primary layer, with a thicker, more resistant glove (e.g., butyl rubber or neoprene) worn over them. Inspect gloves for any signs of degradation or puncture before and during use.[18] Contaminated gloves must be removed and disposed of as hazardous waste immediately.[17]

-

Eye and Face Protection: Safety goggles that form a seal around the eyes are required at a minimum.[3] Given the severe irritation potential, a full-face shield used in conjunction with safety goggles is strongly recommended.[15]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[15] For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

2.3 Administrative Controls: Safe Work Practices

-

Designated Area: Clearly demarcate the area within the fume hood where organotin work is being performed.[16]

-

Working Alone: Never handle highly toxic compounds like organotins when working alone.[16]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[17] Do not eat, drink, or apply cosmetics in the laboratory.

Section 3: Standard Operating Protocol for Handling and Use

The following protocol outlines a self-validating workflow for the safe transfer and use of solid this compound.

3.1 Preparation and Reagent Transfer

Step-by-Step Methodology:

-

Preparation: Don all required PPE as specified in Section 2.2. Verify the fume hood is operating correctly. Prepare the designated workspace by covering the surface with absorbent, plastic-backed pads.

-

Weighing: If weighing the solid, do so carefully within the fume hood to avoid generating dust.[15] Use a weigh boat and clean spatula.

-

Transfer: Transfer the weighed solid to the reaction flask. If the flask has a narrow neck, use a powder funnel.

-

Rinsing: Rinse the weigh boat, spatula, and funnel with a small amount of the reaction solvent directly into the reaction flask to ensure a quantitative transfer and to decontaminate the tools.

-

Immediate Cleanup: Place the used weigh boat and any contaminated wipes or absorbent pads into a dedicated, clearly labeled hazardous waste bag located inside the fume hood.[15]

3.2 Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic compounds.[15]

-

Keep it away from strong oxidizing agents.[15]

-

The storage area should be secure and accessible only to authorized personnel.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. Post these procedures prominently in the laboratory.

4.1 Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[17] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[4][15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air at once.[4][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4][15]

4.2 Spill Cleanup

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For a small spill within a fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[4]

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[4] Do not generate dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by a decontamination procedure (see Section 5.2). All materials used for cleanup are considered hazardous waste.

-

Large Spills: For any spill outside of a fume hood, or a large spill within one, evacuate the laboratory immediately, close the doors, and contact the institutional emergency response team.

Section 5: Waste Disposal and Decontamination

All waste streams containing this compound are classified as hazardous waste and must be managed accordingly.[15]

5.1 Waste Segregation and Disposal

-

Dedicated Waste Streams: Maintain separate, clearly labeled, and sealed containers for:

-

Solid Organotin Waste: Excess reagent, contaminated consumables (gloves, pads, filter paper).

-

Liquid Organotin Waste: Reaction mixtures, solvent rinses.

-

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste: Contains Organotin Compounds" and a full list of contents.[15][19]

-

Disposal: Do not mix organotin waste with other chemical waste streams.[15] Arrange for disposal through your institution's environmental health and safety (EHS) office. Waste must be sent to a licensed hazardous waste facility.

5.2 Decontamination of Glassware

Residual organotins can persist on glassware, potentially contaminating future experiments or posing an exposure risk. A validated oxidation protocol is required.

-

Initial Rinse: After the reaction, perform an initial rinse of the glassware with an organic solvent (e.g., toluene or hexanes) inside the fume hood.[16] This rinseate must be disposed of as liquid organotin waste.

-

Oxidative Bath: Immerse the glassware in a dedicated, labeled bath for at least 12-24 hours.[20] Effective options include:

-

Final Cleaning: After the soak, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures (e.g., base bath or detergents). The oxidizing bath itself will eventually need to be disposed of as hazardous waste.

Conclusion

This compound is a valuable tool for chemical synthesis, but its potent toxicity demands a comprehensive and proactive safety approach. By understanding the specific hazards of the tributyltin moiety and rigorously applying the hierarchy of controls—from engineering solutions to meticulous work practices—researchers can mitigate the risks effectively. The protocols outlined in this guide provide a framework for a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.

References

-

International Scientific Organization. An Overview on Toxicity of Tributyltin.

-

Collaborative for Health & Environment. Tributyltin.

-

Benchchem. Essential Safety and Operational Protocols for Handling Organotin Compounds.

-

Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed.

-